2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A significant area of research regarding 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide relates to its potential in anticancer therapies. The compound's derivatives have been examined for their anticancer properties. Specifically, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, prepared through reactions involving similar compounds, demonstrated potent and selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021)(Horishny, Arshad, & Matiychuk, 2021). Moreover, various heterocyclic compounds containing the nitrophenyl group have shown promising anticancer and antioxidant properties (Sayed et al., 2021)(Sayed et al., 2021).
Structural Characterization for Drug Development
The structural characterization of derivatives of this compound provides insights crucial for drug development. For instance, the structural analysis of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has been conducted, aiding in understanding their potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021)(Al-Wahaibi et al., 2021).
Potential in Insecticide Development
This compound and its derivatives also find applications in developing insecticides. Pyridine derivatives, including compounds with structural similarities, have been synthesized and tested for toxicity against pests like cowpea aphid, Aphis craccivora Koch. Some derivatives exhibited significant insecticidal activity (Bakhite et al., 2014)(Bakhite et al., 2014).
Antimicrobial Properties
Research has explored the antimicrobial potential of these compounds. Thiazolidinone, thiazoline, and thiophene derivatives, synthesized using similar methodologies, have shown promising antimicrobial activities (Gouda et al., 2010)(Gouda et al., 2010).
Synthesis of Novel Compounds
The synthesis of novel compounds using this chemical as a starting point or intermediate has been a significant focus. For example, new 1,2,3,4-Tetrahydrocarbazole derivatives of biological interest have been synthesized starting from 2-Cyano-N-(tetrahydrocarbazole)acetamide (Fadda et al., 2010)(Fadda et al., 2010).
Dual Inhibitory Properties for Cancer Treatment
Compounds with structural similarities have been studied for their dual inhibitory properties against enzymes like thymidylate synthase and dihydrofolate reductase, crucial for cancer treatment (Gangjee et al., 2008)(Gangjee et al., 2008).
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. Without specific toxicity data, it’s difficult to assess the exact hazards associated with this compound .
Future Directions
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c21-11-17-16(13-5-4-8-15(9-13)24(27)28)10-18(25)23-20(17)29-12-19(26)22-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFJYNSQNYBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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